CBPD-409

PROTAC degrader CBP/p300 degradation DC50

CBPD-409 is the only CBP/p300-targeting PROTAC with documented oral bioavailability and complete H2BNTac erasure. Choose CBPD-409 over inhibitors like CCS1477 or degraders lacking oral PK for AR-positive prostate cancer studies requiring repeated oral dosing.

Molecular Formula C46H52F2N10O5
Molecular Weight 863.0 g/mol
Cat. No. B12362870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBPD-409
Molecular FormulaC46H52F2N10O5
Molecular Weight863.0 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C(=NN2C3CCC(CC3)CN4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)N8CCCC9=CC(=C(C=C98)C(F)F)C1=CN(N=C1)C
InChIInChI=1S/C46H52F2N10O5/c1-27(59)55-15-13-38-37(26-55)43(56-14-3-4-29-20-34(30-23-49-52(2)25-30)35(42(47)48)22-40(29)56)51-58(38)31-7-5-28(6-8-31)24-53-16-18-54(19-17-53)32-9-10-33-36(21-32)46(63)57(45(33)62)39-11-12-41(60)50-44(39)61/h9-10,20-23,25,28,31,39,42H,3-8,11-19,24,26H2,1-2H3,(H,50,60,61)
InChIKeyCXJGNQXWKVPWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBPD-409 (CBP/p300 PROTAC Degrader) – Technical Baseline for Scientific Procurement and Comparative Evaluation


5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, also designated CBPD-409, is a heterobifunctional proteolysis-targeting chimera (PROTAC) molecular glue degrader that recruits the cereblon (CRBN) E3 ubiquitin ligase to induce selective ubiquitination and subsequent proteasomal degradation of the paralog lysine acetyltransferases CREB-binding protein (CBP) and p300 [1] [2]. This compound incorporates a GNE-049-derived target-binding warhead for CBP/p300 engagement and a thalidomide-derived E3 ligase ligand, linked via an optimized tether that enables productive ternary complex formation [3]. CBPD-409 exhibits oral bioavailability and has demonstrated robust degradation of CBP/p300 in AR-positive prostate cancer models, distinguishing it mechanistically from bromodomain inhibitors and catalytic domain antagonists that fail to eliminate the scaffolding functions of these transcriptional coactivators [4].

Why Generic Substitution with CBP/p300 Inhibitors (CCS1477, GNE-049) or Alternative PROTACs (JET-209) Fails for CBPD-409-Dependent Research Applications


Substituting CBPD-409 with a CBP/p300 bromodomain inhibitor such as CCS1477 or GNE-049, or with an alternative CBP/p300 PROTAC degrader such as JET-209, introduces functionally distinct and quantifiable alterations to experimental outcomes. Unlike bromodomain inhibitors that block only the acetyl-lysine reader function while leaving the full-length CBP/p300 scaffold and its HAT catalytic domain intact, CBPD-409 eliminates the entire protein, thereby abrogating both enzymatic and scaffolding activities that maintain the AR enhanceosome [1] [2]. Critically, only degradation—not inhibition—fully erases the H2BNTac epigenetic mark at AR enhanceosomes, a mechanistic distinction with direct implications for transcriptional suppression in castration-resistant prostate cancer models [1]. Furthermore, among CBP/p300 PROTAC degraders, JET-209 lacks demonstrated oral bioavailability in published literature, whereas CBPD-409 has been rigorously characterized as orally efficacious in preclinical tumor models, a decisive factor for in vivo pharmacodynamic studies requiring repeated oral dosing [3]. Procurement of non-degrader inhibitors or non-orally bioavailable PROTACs therefore risks experimental failure in studies designed to interrogate the scaffolding-dependent oncogenic functions of CBP/p300 or those requiring oral route-of-administration for sustained target engagement.

CBPD-409 Quantitative Differentiation Evidence: Degradation Potency, Oral Bioavailability, and Cellular Antiproliferative Activity Versus CBP/p300 Inhibitors and Alternative PROTAC Degraders


CBPD-409 Degradation Potency (DC50) Versus CBP/p300 Bromodomain Inhibitor CCS1477 Binding Affinity (Kd)

CBPD-409 achieves a half-maximal degradation concentration (DC50) of 0.2–0.4 nM for CBP/p300 proteins in AR-positive prostate cancer cell lines, representing the concentration required to eliminate 50% of the target protein pool via proteasome-mediated degradation [1]. In contrast, the bromodomain inhibitor CCS1477 (inobrodib) exhibits equilibrium binding dissociation constants (Kd) of 1.3 nM for p300 and 1.7 nM for CBP but does not induce protein degradation, leaving the scaffolding and HAT catalytic functions of CBP/p300 intact [2]. The degradation mechanism of CBPD-409 results in functional elimination of the entire protein, whereas CCS1477 merely occupies the bromodomain without ablating the full protein complement.

PROTAC degrader CBP/p300 degradation DC50 castration-resistant prostate cancer target engagement

CBPD-409 Cellular Antiproliferative Activity (IC50) in AR+ Prostate Cancer Cell Lines Versus CCS1477

CBPD-409 demonstrates potent inhibition of cell proliferation across three AR-positive prostate cancer cell lines, with IC50 values of 1.2–2.0 nM in VCaP, LNCaP, and 22Rv1 models [1]. The bromodomain inhibitor CCS1477, by comparison, exhibits an IC50 of approximately 420 nM (0.42 μM) in the 22Rv1 prostate cancer cell line in antiproliferative assays [2]. This represents an approximately 210- to 350-fold difference in cellular potency, with CBPD-409 achieving sub-nanomolar to low single-digit nanomolar IC50 values versus the mid-nanomolar to micromolar range for CCS1477.

antiproliferative activity IC50 AR-positive prostate cancer VCaP LNCaP 22Rv1

CBPD-409 Versus GNE-049: Degradation (DC50) Compared to Bromodomain Inhibition (IC50)

CBPD-409 achieves a DC50 of 0.2–0.4 nM for CBP/p300 degradation in AR+ prostate cancer cells [1]. GNE-049, the bromodomain inhibitor upon which the target-binding warhead of CBPD-409 is based, exhibits an IC50 of 1.1 nM for CBP inhibition in a TR-FRET biochemical assay [2]. While GNE-049 demonstrates nanomolar binding potency, it does not degrade CBP/p300 and therefore fails to eliminate the scaffolding functions of these proteins. Furthermore, GNE-049 displays markedly lower selectivity over BRD4, with an IC50 of 4200 nM (3820-fold selectivity) [2], whereas CBPD-409 leverages degradation to circumvent the need for high selectivity at the bromodomain level.

CBP inhibitor GNE-049 bromodomain inhibition DC50 vs IC50 target degradation

Oral Bioavailability Differentiation: CBPD-409 Versus JET-209 (Alternative CBP/p300 PROTAC Degrader)

CBPD-409 has been explicitly characterized and validated as an orally bioavailable and orally efficacious PROTAC degrader, demonstrating significant tumor growth inhibition in preclinical castration-resistant prostate cancer models following oral administration [1]. In contrast, the alternative CBP/p300 PROTAC degrader JET-209, despite achieving sub-nanomolar DC50 values (0.05 nM for CBP, 0.2 nM for p300) in cellular assays, has not been reported to possess oral bioavailability in published literature; its in vivo efficacy was demonstrated via intraperitoneal administration in xenograft models [2]. The structural optimization of CBPD-409 specifically addressed oral pharmacokinetic properties, distinguishing it from earlier-generation CBP/p300 PROTACs such as JET-209 and dCBP-1 that lack documented oral exposure.

oral bioavailability PROTAC CBP/p300 degrader in vivo efficacy pharmacokinetics

CBPD-409 In Vivo Tumor Growth Inhibition and Tolerability in Castration-Resistant Prostate Cancer Models

In vivo experiments using CBPD-409 administered orally demonstrated potent inhibition of tumor growth in preclinical models of castration-resistant prostate cancer (CRPC), with p300/CBP degradation effectively suppressing the AR enhanceosome-driven oncogenic transcriptional program [1]. Notably, while mouse p300/CBP orthologs were effectively degraded in host tissues, prolonged treatment with CBPD-409 was well tolerated with no significant signs of toxicity observed [1]. The compound also exhibited synergistic antitumor effects when combined with AR antagonists, further enhancing its preclinical efficacy profile [1]. This combination of oral efficacy, robust tumor growth inhibition, and favorable tolerability distinguishes CBPD-409 from earlier CBP/p300 PROTACs and bromodomain inhibitors that have shown more limited single-agent activity or narrower therapeutic windows in comparable models.

tumor growth inhibition castration-resistant prostate cancer CRPC in vivo efficacy tolerability

Mechanistic Differentiation: Degradation-Dependent Erasure of H2BNTac Epigenetic Mark Not Achieved by Bromodomain Inhibitors

A key mechanistic differentiation between CBPD-409 and CBP/p300 bromodomain inhibitors (e.g., CCS1477, GNE-049) lies in their respective effects on the histone H2B N-terminus multisite lysine acetylation (H2BNTac) epigenetic mark. Studies demonstrate that degradation of p300/CBP by CBPD-409 rapidly and completely erases H2BNTac at AR enhanceosomes, whereas bromodomain inhibition only partially phenocopies this effect and fails to fully extinguish the acetylation program [1] [2]. H2BNTac is exclusively reliant on p300/CBP catalytic function and is notably elevated in prostate cancer lesions relative to adjacent benign tissue, marking active enhancers critical for oncogenic transcription. The inability of bromodomain inhibitors to fully abrogate H2BNTac underscores the functional superiority of degradation-based target elimination for studies requiring complete suppression of p300/CBP-dependent enhancer activity.

H2BNTac epigenetics AR enhanceosome histone acetylation bromodomain inhibitor

CBPD-409 Optimal Research and Preclinical Application Scenarios Based on Validated Differentiation Evidence


In Vivo Preclinical Efficacy Studies in Castration-Resistant Prostate Cancer Models Requiring Oral Dosing

CBPD-409 is optimally suited for in vivo pharmacodynamic and efficacy studies in castration-resistant prostate cancer (CRPC) xenograft or patient-derived xenograft models where oral route-of-administration is required. Its validated oral bioavailability and demonstrated tumor growth inhibition in CRPC models [1] [2] make it the preferred CBP/p300-targeting tool compound over JET-209 (no published oral bioavailability) or dCBP-1 (no reported oral efficacy). Researchers designing repeated-dosing regimens for sustained target engagement should procure CBPD-409 specifically, as alternative CBP/p300 degraders lack documented oral pharmacokinetic characterization. Additionally, the compound's favorable tolerability profile in mice supports extended treatment durations necessary for assessing tumor regression and combination therapy effects with AR antagonists [2].

Mechanistic Studies of AR Enhanceosome Disassembly and H2BNTac-Dependent Epigenetic Regulation

For investigations requiring complete ablation of p300/CBP scaffolding and catalytic functions—particularly studies examining the AR enhanceosome complex and H2BNTac-mediated enhancer activation—CBPD-409 provides the only tool capable of fully erasing the H2BNTac epigenetic mark [1]. Bromodomain inhibitors such as CCS1477 and GNE-049 fail to achieve complete H2BNTac elimination and therefore cannot fully phenocopy the effects of protein degradation [1] [2]. Researchers seeking to interrogate the scaffolding-dependent roles of p300/CBP in transcriptional regulation, chromatin remodeling, or enhancer-promoter looping should specifically procure CBPD-409 rather than inhibitor-based alternatives, as only degradation-based target elimination recapitulates the complete loss-of-function phenotype.

High-Potency Cellular Screening and Target Validation in AR-Positive Prostate Cancer Cell Lines

CBPD-409 is the appropriate selection for cellular screening campaigns and target validation studies in AR-positive prostate cancer cell lines (VCaP, LNCaP, 22Rv1) requiring high-potency target engagement. With an IC50 of 1.2–2.0 nM for antiproliferative activity [1], CBPD-409 is approximately 210- to 350-fold more potent than the bromodomain inhibitor CCS1477 (IC50 ≈ 420 nM) in 22Rv1 cells [2]. This potency differential translates to lower compound consumption in dose-response experiments and reduced risk of off-target effects at higher concentrations. For high-throughput screening, combination drug sensitivity profiling, or CRISPR-based synthetic lethality studies in prostate cancer models, CBPD-409 offers the most potent and mechanistically validated CBP/p300-targeting probe currently available.

Combination Therapy Studies with Androgen Receptor Antagonists (Enzalutamide) or PARP Inhibitors

CBPD-409 has demonstrated synergistic antitumor activity when combined with AR antagonists in preclinical CRPC models [1]. This established synergy makes CBPD-409 the preferred CBP/p300 degrader for combination therapy investigations aimed at overcoming resistance to AR-targeted agents. Procurement of CBPD-409 for combination studies with enzalutamide, abiraterone, or PARP inhibitors is supported by direct preclinical evidence of enhanced efficacy relative to single-agent treatment [1]. Researchers designing studies to evaluate CBP/p300 degradation as a strategy to resensitize AR antagonist-resistant tumors or to identify synthetic lethal interactions should specifically source CBPD-409 given the existing dataset validating its combination potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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